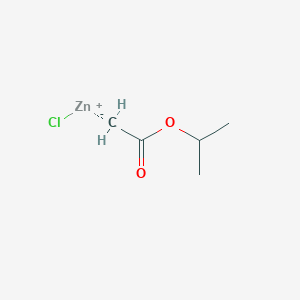
2-Isopropoxy-2-oxoethylzinc chloride, 0.50 M in Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-2-oxoethylzinc chloride, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in various chemical reactions. It is typically supplied as a solution in ether, which helps stabilize the compound and facilitate its use in laboratory settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-2-oxoethylzinc chloride involves the reaction of isopropyl chloroformate with zinc chloride in the presence of a suitable solvent such as ether. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
Isopropyl chloroformate+Zinc chloride→2-Isopropoxy-2-oxoethylzinc chloride
Industrial Production Methods
In an industrial setting, the production of 2-Isopropoxy-2-oxoethylzinc chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropoxy-2-oxoethylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Coupling Reactions: It can be used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with 2-Isopropoxy-2-oxoethylzinc chloride include:
Nucleophiles: Such as amines, alcohols, and thiols.
Carbonyl Compounds: Such as aldehydes and ketones.
Catalysts: Such as palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from reactions involving 2-Isopropoxy-2-oxoethylzinc chloride depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be a compound where the isopropoxy group is replaced by the nucleophile .
Aplicaciones Científicas De Investigación
2-Isopropoxy-2-oxoethylzinc chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Catalysis: It is used as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxy-2-oxoethylzinc chloride involves the formation of a reactive intermediate that can participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropoxy-2-oxoethylzinc bromide: Similar in structure but with a bromide ion instead of chloride.
2-Tert-butoxy-2-oxoethylzinc chloride: Similar in structure but with a tert-butoxy group instead of isopropoxy.
Uniqueness
2-Isopropoxy-2-oxoethylzinc chloride is unique due to its specific reactivity and stability in ether. Its isopropoxy group provides a balance between reactivity and steric hindrance, making it suitable for a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C5H9ClO2Zn |
|---|---|
Peso molecular |
202.0 g/mol |
Nombre IUPAC |
chlorozinc(1+);propan-2-yl acetate |
InChI |
InChI=1S/C5H9O2.ClH.Zn/c1-4(2)7-5(3)6;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GFZLRMNNEJALFO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC(=O)[CH2-].Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
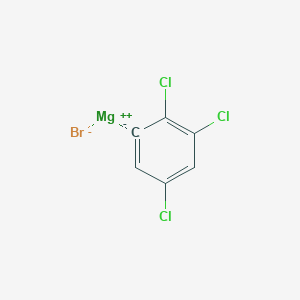
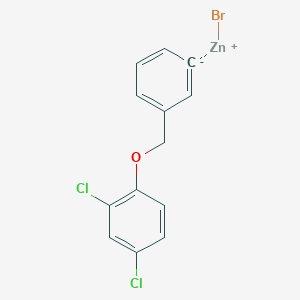
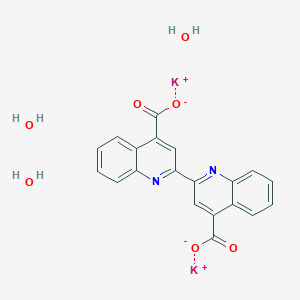
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
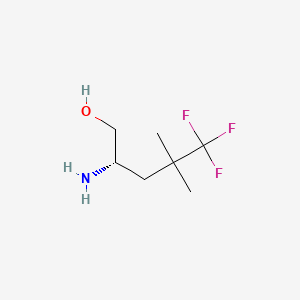



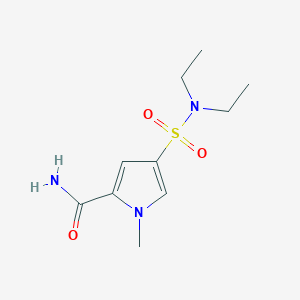
![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
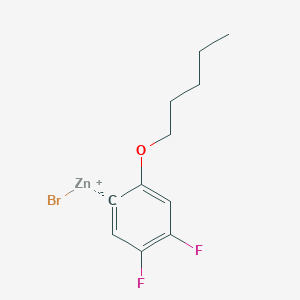
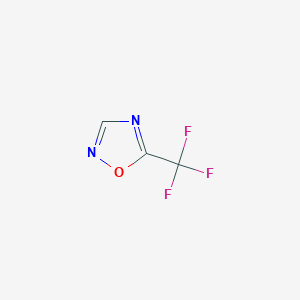
![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
